molecular formula C19H22N2O2S B5615153 1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine

Cat. No.: B5615153
M. Wt: 342.5 g/mol
InChI Key: AOKPSSIKLRPQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 2,3-dihydro-1H-inden-2-yl group and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The phenylsulfonyl group is known to enhance binding affinity and specificity, while the 2,3-dihydro-1H-inden-2-yl group contributes to the overall stability and bioavailability of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-dihydro-1H-inden-2-ylphosphonate
  • 2-amino-2,3-dihydro-1H-inden-1-one hydrochloride

Uniqueness

1-(2,3-dihydro-1H-inden-2-yl)-4-(phenylsulfonyl)piperazine is unique due to the presence of both the 2,3-dihydro-1H-inden-2-yl and phenylsulfonyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(2,3-dihydro-1H-inden-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c22-24(23,19-8-2-1-3-9-19)21-12-10-20(11-13-21)18-14-16-6-4-5-7-17(16)15-18/h1-9,18H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPSSIKLRPQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CC3=CC=CC=C3C2)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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